[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic compound notable for its potential applications in diverse scientific fields, including medicinal chemistry and pharmacology. The compound features a piperidin-2-ylmethyl group, known for its structural flexibility and its significant role in the pharmacological activity of many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically starts with the protection of the amino group using a tert-butyl ester. This is followed by a series of steps including the coupling of [1-((S)-2-amino-3-methyl-butyryl)-piperidin-2-ylmethyl] with various intermediates under controlled conditions to ensure the desired chirality and purity of the compound. Reaction conditions often involve the use of organic solvents, catalysts, and temperature regulation to facilitate the reaction steps efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale reactions with optimized yields and purity. Techniques like chromatography may be employed for purification. Automation and continuous flow processes are often used to enhance the efficiency and scalability of production.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions including oxidation, reduction, and substitution reactions. Its structural elements, such as the piperidine ring and the amino group, make it amenable to various modifications.
Common Reagents and Conditions Used in These Reactions: Common reagents include strong acids or bases for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary, but often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed from These Reactions: Depending on the reaction type, the products can include various substituted derivatives, reduced forms, or oxidized compounds. Each reaction type modifies different parts of the molecule, resulting in a wide range of potential derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of diverse chemical libraries for research purposes.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural features. It aids in understanding how specific modifications can influence biological activity.
Medicine: The compound shows potential in medicinal chemistry for developing new therapeutic agents. Its structural motifs are present in various drugs, making it a valuable lead compound in drug discovery.
Industry: Industrially, this compound can be used in the development of novel materials and catalysts. Its unique structure provides avenues for creating specialized polymers and chemical coatings.
Wirkmechanismus
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. Its molecular structure allows it to bind selectively to these targets, modifying their activity and leading to desired biological outcomes. Pathways involved in its action include signaling cascades and metabolic pathways that are essential for cellular functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include derivatives with different substituents on the piperidine ring or variations in the carbamic acid ester group. The uniqueness of this compound lies in its specific configuration, which influences its reactivity and biological activity.
That should give you a detailed overview of the compound. Now, what caught your interest about it in the first place?
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-10-8-7-9-13(20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHICXXBXWATDD-KZUDCZAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.